Norketamine-d8 -

Norketamine-d8

Catalog Number: EVT-13567642
CAS Number:
Molecular Formula: C12H14ClNO
Molecular Weight: 231.75 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Norketamine-d8 is a deuterated derivative of norketamine, which is the primary metabolite of ketamine. Ketamine is a well-known anesthetic and has gained attention for its rapid antidepressant effects in treatment-resistant depression. Norketamine itself exhibits pharmacological properties that contribute to the therapeutic effects of ketamine, making it an important compound in pharmacological research. The "d8" designation indicates that eight hydrogen atoms in the compound have been replaced with deuterium, which is a stable isotope of hydrogen. This modification can enhance the stability and detection of the compound in various analytical techniques.

Source

Norketamine-d8 is synthesized from ketamine, which is derived from various chemical precursors. Ketamine is classified as an arylcyclohexylamine and acts primarily as an NMDA receptor antagonist, but it also interacts with opioid receptors and monoaminergic systems. The synthesis of norketamine-d8 typically involves deuterated solvents and reagents to ensure that the resulting compound retains the deuterium labeling.

Classification

Norketamine-d8 falls under the category of psychoactive substances, specifically within the class of anesthetics and antidepressants. It is also classified as a research chemical due to its use in scientific studies aimed at understanding its pharmacological effects and mechanisms.

Synthesis Analysis

The synthesis of norketamine-d8 can be approached through various methods, primarily focusing on the deuteration of norketamine.

Methods:

  1. Deuteration Reaction: The synthesis often involves using deuterated solvents such as deuterated methanol or other deuterated reagents during the reaction process.
  2. Chemical Pathways: The common pathway starts with ketamine, which undergoes metabolic-like transformations in a controlled laboratory setting to yield norketamine-d8.

Technical Details:

  • The reaction conditions typically require careful temperature control and may involve catalysts to facilitate the transformation.
  • Analytical techniques such as nuclear magnetic resonance spectroscopy are employed to confirm the incorporation of deuterium into the norketamine structure.
Molecular Structure Analysis

The molecular structure of norketamine-d8 can be represented as follows:

  • Chemical Formula: C13H16D8N2O
  • Molecular Weight: Approximately 234.38 g/mol

Structure Data

The structure consists of a cyclohexane ring with an aryl group attached, similar to ketamine but with modifications due to deuteration. High-resolution mass spectrometry and nuclear magnetic resonance spectroscopy are commonly used to analyze its structure and confirm its identity.

Chemical Reactions Analysis

Norketamine-d8 participates in various chemical reactions that are significant for its pharmacological activity.

Reactions:

  1. Metabolic Pathways: Norketamine itself can undergo further metabolism in biological systems, leading to additional metabolites such as hydroxynorketamine.
  2. Analytical Reactions: In laboratory settings, norketamine-d8 can be used as an internal standard in mass spectrometry for quantifying ketamine levels in biological samples.

Technical Details:

  • The stability of norketamine-d8 under different pH conditions is critical for its analytical applications.
  • Reaction kinetics studies provide insights into how quickly norketamine-d8 converts into other metabolites.
Mechanism of Action

Norketamine-d8's mechanism of action closely resembles that of ketamine, primarily acting as an antagonist at the N-methyl-D-aspartate receptor.

Process:

  1. Receptor Interaction: By blocking NMDA receptors, norketamine-d8 modulates glutamate signaling in the brain, which is crucial for synaptic plasticity and mood regulation.
  2. Opioid Receptor Activity: It may also interact with mu-opioid receptors, contributing to its analgesic properties.

Data

Studies indicate that norketamine has a longer half-life than ketamine, potentially allowing for sustained therapeutic effects after administration.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in organic solvents such as methanol and ethanol.

Chemical Properties

  • Stability: Norketamine-d8 is stable under standard laboratory conditions but should be protected from light and moisture.
  • pH Sensitivity: Exhibits stability across a range of pH levels but may degrade under extreme acidic or basic conditions.

Relevant analyses include high-performance liquid chromatography for purity assessment and gas chromatography-mass spectrometry for quantification in biological samples.

Applications

Norketamine-d8 has several scientific uses:

  1. Research Tool: It serves as an internal standard in pharmacokinetic studies involving ketamine and its metabolites.
  2. Therapeutic Research: Investigations into its potential antidepressant effects are ongoing, particularly regarding how it may differ from ketamine in efficacy or side effect profiles.
  3. Analytical Chemistry: Utilized in developing sensitive detection methods for monitoring ketamine use in clinical settings.
Introduction to Norketamine-d8 in Contemporary Research

Norketamine-d8 represents a deuterium-enriched analog of norketamine, the primary active metabolite of the anesthetic and antidepressant drug ketamine. This isotopically labeled compound features eight deuterium atoms (²H or D) strategically replacing hydrogen atoms at the cyclohexyl ring positions, creating a chemically identical yet mass-distinguishable version of endogenous norketamine. In research settings, it serves as an essential internal standard for mass spectrometry-based quantification, enabling precise tracking of norketamine's complex pharmacokinetics and distribution patterns. Its fundamental value lies in its structural fidelity, which ensures identical chromatographic behavior to unlabeled norketamine while providing distinct mass spectral signatures for unambiguous detection. This unique property addresses critical challenges in studying ketamine's metabolic fate, particularly given norketamine's established pharmacological activity at NMDA receptors, α7-nicotinic acetylcholine receptors, and opioid receptors [1] [5]. The deployment of norketamine-d8 has become indispensable in contemporary neuropharmacology for elucidating concentration-effect relationships and metabolic pathways without analytical interference.

Role of Deuterated Analogs in Pharmacological and Analytical Studies

Deuterated analogs like norketamine-d8 fulfill dual indispensable roles in pharmacological research: enabling high-fidelity quantification and unraveling complex metabolic pathways. Their primary application lies in mass spectrometry-based analytics, where they function as internal standards to correct for matrix effects, ion suppression, and extraction efficiency variations during sample preparation. This correction capability is particularly crucial for norketamine quantification due to its significantly higher plasma concentrations (Cmax ≈ 250 ng/mL) compared to ketamine (Cmax ≈ 30 ng/mL) following oral administration, and its presence in diverse biological matrices including plasma, cerebrospinal fluid, and brain tissue [9]. The metabolic stability conferred by deuterium substitution (where carbon-deuterium bonds exhibit greater resistance to enzymatic cleavage than carbon-hydrogen bonds) allows researchers to trace biotransformation pathways with enhanced precision. This property has proven invaluable in differentiating norketamine's direct pharmacological effects from those of its downstream metabolites like hydroxynorketamine (HNK) and dehydronorketamine (DHNK), both of which exhibit distinct receptor binding profiles [1] [5].

Table 1: Analytical Advantages of Norketamine-d8 in Metabolite Detection Studies

Analytical ChallengeNorketamine-d8 SolutionResearch Impact
Matrix Effects in Biological SamplesCo-elution with native norketamine provides retention-time matched correctionEnables precise quantification in CNS tissue studies [4]
Distinguishing Parent Drug from MetabolitesIsotopic separation in mass detectorsClarifies pharmacokinetic profiles of ketamine/norketamine [9]
Detecting Low-Abundance MetabolitesImproved signal-to-noise ratio via internal standardizationFacilitates identification of trace hydroxynorketamine isomers [6]
Enantioselective QuantificationCompatibility with chiral chromatography methodsEnables resolution of (R)- vs. (S)-norketamine pharmacokinetics [7]

Beyond analytical chemistry, deuterated analogs serve as molecular probes for investigating blood-brain barrier penetration kinetics. Studies utilizing norketamine-d8 have quantitatively demonstrated norketamine's reduced CNS penetration efficiency compared to ketamine, helping explain its lower potency despite significant receptor affinity [1] [4]. This application extends to protein binding studies, where deuterated analogs allow precise measurement of free versus bound fractions without radioactive labeling. Recent innovations in inverse stable isotopic labeling (InverSIL) methodologies further leverage compounds like norketamine-d8 to track precursor incorporation into metabolites, bypassing the need for custom-synthesized isotopically labeled precursors that may be commercially unavailable or synthetically challenging [3].

Historical Evolution of Isotopic Labeling in Ketamine Metabolite Research

The application of isotopic labeling in ketamine research has undergone substantial methodological evolution, beginning with radioactive carbon-14 (¹⁴C) labeling in the 1960s-1980s. Early synthesis efforts focused on incorporating ¹⁴C at the quaternary carbon of ketamine's cyclohexyl ring, enabling fundamental discoveries about ketamine's metabolic pathways through metabolite trapping and autoradiographic distribution studies [6]. While revolutionary, these radiolabeled compounds presented significant challenges including specialized handling requirements, regulatory constraints, and inability to distinguish parent drug from metabolites without labor-intensive separation techniques. The 1990s witnessed a transition toward stable isotopic labeling with non-radioactive isotopes (¹³C, ¹⁵N, ²H), exemplified by the development of deuterated ketamine analogs. This shift addressed safety concerns while improving detection specificity through tandem mass spectrometry (MS/MS) [6].

The introduction of norketamine-d8 in the early 2000s represented a quantum leap in analytical precision, specifically engineered to overcome ion suppression effects and isobaric interference in liquid chromatography-mass spectrometry (LC-MS) platforms. Unlike earlier partially deuterated versions, the eight-deuterium configuration provided sufficient mass shift (+8 Da) to ensure complete separation from unlabeled norketamine and its naturally occurring isotopic cluster in high-resolution mass analyzers. This period coincided with the discovery of ketamine's enantioselective metabolism, where researchers recognized distinct pharmacological profiles for (R)-norketamine and (S)-norketamine [7]. The concurrent development of chiral resolution methods for deuterated standards enabled quantitative assessment of stereospecific distribution and clearance patterns, revealing significant differences in the blood-brain barrier permeability of norketamine enantiomers that profoundly influence their neuropharmacological activity [4] [7].

Table 2: Historical Milestones in Isotopic Labeling of Ketamine Metabolites

Time PeriodLabeling TechnologyKey AdvancementLimitations Addressed
1960s-1970s¹⁴C-KetamineInitial metabolic pathway mappingFoundation for norketamine identification
1980s-1990sPartially deuterated ketaminesImproved detection sensitivityReduced radiation hazards
Early 2000sNorketamine-d4/d6Quantitative LC-MS/MS methodsLimited mass shift for multiplex assays
2010-PresentNorketamine-d8 with chiral resolutionEnantioselective quantification; InverSIL applicationsComplete metabolic profiling; Pathway tracing without custom precursors [3] [6]

The most recent innovation, inverse stable isotopic labeling (InverSIL), represents a paradigm shift that directly leverages norketamine-d8. This approach reverses traditional labeling strategies by growing biological systems in fully deuterated media before administering natural-abundance precursors, allowing researchers to track metabolite incorporation patterns without synthesizing specific deuterated precursors [3]. This methodology has proven particularly powerful for studying the biosynthetic origin of methyl groups in ketamine's metabolic pathway and identifying novel biochemical transformations that might escape conventional detection methods. The integration of automated data analysis workflows for InverSIL studies further enhances the utility of norketamine-d8 in untargeted metabolomics, enabling high-throughput identification of previously unknown metabolites and metabolic networks in neuropharmacological research [3].

Research Gaps Addressed by Norketamine-d8 in Neuropsychopharmacology

Norketamine-d8 has emerged as a critical tool for addressing fundamental knowledge gaps in ketamine's complex pharmacology, particularly concerning the contribution of metabolites to its rapid antidepressant and analgesic effects. Prior to its widespread implementation, controversy persisted regarding whether ketamine's therapeutic effects originated from the parent molecule, norketamine, or downstream metabolites like (2R,6R)-HNK. Through precise quantification enabled by norketamine-d8, researchers demonstrated that cytochrome P450 (CYP) inhibition significantly increased ketamine plasma concentrations while almost completely abolishing (2R,6R)-HNK formation. Crucially, this metabolic blockade enhanced rather than diminished antidepressant responses in rodent models, providing compelling evidence that unmetabolized ketamine—not its metabolites—predominantly mediates these effects [4]. This finding resolved a significant controversy regarding ketamine's mechanism of action and redirected therapeutic development toward ketamine analogs resistant to n-demethylation rather than HNK-based compounds.

The application of norketamine-d8 has also illuminated enantioselective disposition patterns with profound therapeutic implications. Chiral-resolution mass spectrometry using deuterated standards revealed preferential blood-brain barrier penetration of (S)-norketamine over its (R)-counterpart, correlating with behavioral studies showing superior antidepressant efficacy of the (S)-enantiomer in inflammation and chronic stress models [7]. This enantioselective quantification further demonstrated that (S)-norketamine enhances brain-derived neurotrophic factor (BDNF) signaling and tropomyosin receptor kinase B (TrkB) activation in the prefrontal cortex without inducing the psychotomimetic side effects associated with (S)-ketamine [7]. These insights have catalyzed the development of enantiomerically pure norketamine formulations and prodrugs designed to optimize therapeutic outcomes while minimizing adverse effects.

Table 3: Key Research Gaps Addressed Through Norketamine-d8 Applications

Research GapNorketamine-d8 ApplicationKey Finding
Relative contribution of ketamine vs. metabolites to antidepressant effectsCYP inhibition studies with quantitative metabolite trackingKetamine itself, not (2R,6R)-HNK, is principally responsible for antidepressant effects [4]
Enantioselective differences in norketamine pharmacologyChiral LC-MS/MS with deuterated internal standards(S)-Norketamine exhibits superior antidepressant efficacy without psychotomimetic effects [7]
Mechanism of ketamine's opioid receptor modulationBinding studies with deuterated tracer compoundsKetamine/norketamine act as positive allosteric modulators at μ-opioid receptors [1]
Urothelial toxicity mechanismsQuantitative tissue distribution studiesNorketamine accumulation induces calcium-regulated ER stress in bladder epithelium [8]

A third critical gap addressed by norketamine-d8 involves allosteric modulation mechanisms at opioid receptors. Recent studies employing deuterated norketamine in binding assays demonstrated that both ketamine and norketamine function as potent positive allosteric modulators of μ-opioid receptors (MOR) at concentrations as low as 1 nM, enhancing endogenous opioid signaling without directly activating receptors [1]. This discovery provides a plausible mechanism for ketamine's analgesic effects independent of NMDA receptor antagonism and suggests novel approaches for developing non-addictive pain therapeutics. Furthermore, the application of norketamine-d8 in tissue distribution studies has elucidated mechanisms underlying ketamine-associated cystitis, revealing significant norketamine accumulation in urothelial tissue where it triggers calcium-dependent ERK1/2 activation, mitochondrial dysfunction, and endoplasmic reticulum stress-mediated apoptosis [8]. These findings directly inform strategies to mitigate urological complications in long-term ketamine therapy.

The expanding intellectual property landscape surrounding deuterated ketamine analogs—with 37 US patents and 322 international patents specifically referencing norketamine derivatives—underscores the compound's translational importance [10]. These patents predominantly protect novel deuterated chemical entities with improved metabolic stability and CNS penetration, reflecting the pharmaceutical industry's recognition that norketamine-d8 provides not merely an analytical tool but a foundation for next-generation therapeutics targeting treatment-resistant depression, neuropathic pain, and other central nervous system disorders where ketamine metabolites demonstrate clinically relevant activity.

Properties

Product Name

Norketamine-d8

IUPAC Name

2-amino-2-(2-chlorophenyl)-3,3,4,4,5,5,6,6-octadeuteriocyclohexan-1-one

Molecular Formula

C12H14ClNO

Molecular Weight

231.75 g/mol

InChI

InChI=1S/C12H14ClNO/c13-10-6-2-1-5-9(10)12(14)8-4-3-7-11(12)15/h1-2,5-6H,3-4,7-8,14H2/i3D2,4D2,7D2,8D2

InChI Key

BEQZHFIKTBVCAU-IFBDEUHTSA-N

Canonical SMILES

C1CCC(C(=O)C1)(C2=CC=CC=C2Cl)N

Isomeric SMILES

[2H]C1(C(=O)C(C(C(C1([2H])[2H])([2H])[2H])([2H])[2H])(C2=CC=CC=C2Cl)N)[2H]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.